2-Bromo-6-methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol
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Overview
Description
2-Bromo-6-methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is a complex organic compound that features a combination of bromine, methoxy, sulfanyl, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol typically involves multi-step organic reactions. One common approach is to start with the bromination of 6-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the formation of the triazole ring through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, controlled reaction environments, and purification techniques to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted phenols .
Scientific Research Applications
2-Bromo-6-methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxybenzothiazole: Shares the bromine and methoxy groups but has a different heterocyclic ring.
2-Bromo-6-methoxyphenol: Lacks the triazole and sulfanyl groups, making it less complex.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: Contains a boron-based group instead of the triazole and sulfanyl groups.
Uniqueness
The uniqueness of 2-Bromo-6-methoxy-4-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H19BrN4O5S |
---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19BrN4O5S/c1-26-13-6-10(5-12(20)16(13)25)9-21-24-18(22-23-19(24)30)11-7-14(27-2)17(29-4)15(8-11)28-3/h5-9,25H,1-4H3,(H,23,30)/b21-9+ |
InChI Key |
GTKWJKZKCUKXOV-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC(=C(C(=C3)Br)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)OC |
Origin of Product |
United States |
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